molecular formula C15H18N2 B2679651 N,N-dimethyl-4-[(phenylamino)methyl]aniline CAS No. 3526-44-1

N,N-dimethyl-4-[(phenylamino)methyl]aniline

Cat. No. B2679651
CAS RN: 3526-44-1
M. Wt: 226.323
InChI Key: AXXHOCGONWPRDR-UHFFFAOYSA-N
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Description

“N,N-dimethyl-4-[(phenylamino)methyl]aniline” is an organic compound with the molecular formula C15H16N2 . It is also known by other names such as p-Toluidine, N,N-dimethyl-α-(phenylimino)-; N-(p-Dimethylaminebenzylidene)aniline; N-(4-Dimethylaminobenzylidene)aniline; N-[p-(Dimethylamino)benzylidene]aniline; 4-(Dimethylaminmo)-benzaldehyd-anil .


Synthesis Analysis

The synthesis of “N,N-dimethyl-4-[(phenylamino)methyl]aniline” and its derivatives has been described in a study . The study describes the synthesis, characterization, and biological activities of four Schiff base compounds, including “N,N-dimethyl-4-[(phenylamino)methyl]aniline” (ABS1), characterized by UV-Visible, FTIR, CHN-elemental analysis, PXRD, HRMS, and NMR spectroscopic techniques .


Molecular Structure Analysis

The molecular structure of “N,N-dimethyl-4-[(phenylamino)methyl]aniline” consists of a phenyl group attached to a dimethylamino group . The molecular weight of the compound is 224.3009 .


Physical And Chemical Properties Analysis

“N,N-dimethyl-4-[(phenylamino)methyl]aniline” is an oily liquid that is colorless when pure . It is a tertiary amine, featuring a dimethylamino group attached to a phenyl group .

Scientific Research Applications

Synthesis and Optical Properties

  • N,N-dimethyl-4-[(phenylamino)methyl]aniline has been utilized in synthesizing organic materials with donor-acceptor systems, specifically in creating Schiff bases. These compounds exhibit interesting optical properties due to their crystal structures, which are stabilized by hydrogen bonds and π−π stacking interactions (Shili et al., 2020).

Photoluminescence and Fluorescence

  • A derivative of N,N-dimethyl-4-[(phenylamino)methyl]aniline has been studied for its unusual fluorescence intensity behavior with temperature changes. The compound shows intensified emissions upon heating, which is significant for applications in ratiometric fluorescent thermometry (Cao et al., 2014).

Chemical Reactions and Catalysis

  • The compound plays a role in the synthesis of various organic compounds and intermediates. For instance, its derivatives have been used as precursors or ligands in drug synthesis (Dotsenko et al., 2019).
  • It also participates in reactions involving methylation, such as the selective N-monomethylation of aniline with dimethyl carbonate, demonstrating its versatility in organic synthesis (Fu & Ono, 1993).

Material Science and Dyeing

  • In the field of dyes and pigments, derivatives of N,N-dimethyl-4-[(phenylamino)methyl]aniline have been explored for their color and dyeing properties. The presence of methyl groups on the phenylamino substituent affects the color and dye uptake of these dyes (Zhang & Hou, 1996).

Green Chemistry

  • Its role in green chemistry is notable, especially in evaluating methylating agents for their efficiency and environmental impact. It has been assessed as a methylating agent in various organic reactions, contributing to safer and more sustainable chemical processes (Selva & Perosa, 2008).

properties

IUPAC Name

4-(anilinomethyl)-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-17(2)15-10-8-13(9-11-15)12-16-14-6-4-3-5-7-14/h3-11,16H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXHOCGONWPRDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-4-((phenylamino)methyl)aniline

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